- Preparation of small molecule compound SPAM1 for up-regulating neuropeptide PACAP and its receptor PAC1-R, China, , ,
Cas no 95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid)
95494-51-2 structure
Product Name:4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Número CAS:95494-51-2
MF:C12H12N2O3
Megavatios:232.235282897949
MDL:MFCD05273570
CID:844663
Update Time:2024-10-25
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
- 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid(SALTDATA: FREE)
- 2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- (9CI)
- 2-Quinazolinebutyric acid, 4-hydroxy- (7CI)
- 3,4-Dihydro-4-oxo-2-quinazolinebutanoic acid (ACI)
- ME 0569
- NSC 99368
-
- MDL: MFCD05273570
- Renchi: 1S/C12H12N2O3/c15-11(16)7-3-6-10-13-9-5-2-1-4-8(9)12(17)14-10/h1-2,4-5H,3,6-7H2,(H,15,16)(H,13,14,17)
- Clave inchi: IWUFDMAFCDCNMQ-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=CC=CC=2)NC(CCCC(O)=O)=N1
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 4
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | O902105-50mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | O902105-100mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | O902105-500mg |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic Acid |
95494-51-2 | 500mg |
$ 365.00 | 2022-06-02 | ||
| Alichem | A189011833-5g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
$903.12 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-5g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
¥6200.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O188670-1g |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 1g |
¥1550.90 | 2023-09-01 | |
| Chemenu | CM112831-5g |
4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 5g |
$863 | 2021-08-06 | |
| Chemenu | CM112831-1g |
4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid |
95494-51-2 | 95% | 1g |
$61 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1234138-250mg |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 250mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1234138-1g |
2-Quinazolinebutanoic acid, 1,4-dihydro-4-oxo- |
95494-51-2 | 95% | 1g |
$240 | 2024-06-06 |
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 12 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Tankyrase inhibitor, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Novel Small Molecule Positive Allosteric Modulator SPAM1 Triggers the Nuclear Translocation of PAC1-R to Exert Neuroprotective Effects through Neuron-Restrictive Silencer Factor, International Journal of Molecular Sciences, 2022, 23(24),
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone ; 22 h, 80 °C; overnight, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6
Referencia
- Preparing method and application of small-molecule allosteric regulation compound SPAM targeting neuropeptide receptor PAC1-R, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Toluene ; 2 d, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux → 80 °C; 1 d, 80 °C; 80 °C → rt
1.3 Reagents: Acetic acid ; pH 5, rt
Referencia
- Preparation of oxoquinazolinyl-butanamide derivatives as Tankyrase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Solvents: Toluene ; 3 h, reflux
Referencia
- Small-molecule compound spam1 for up-regulating neuropeptide pacap and receptor pac1-r thereof, and preparation method therefor and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Diethyl ether , Benzene , 1,4-Dioxane ; 2 h, rt
Referencia
- ω-Quinazolinonylalkyl aryl ureas as reversible inhibitors of monoacylglycerol lipase, Bioorganic Chemistry, 2020, 94,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethyl phosphite Solvents: Toluene ; rt; 1 h, rt → 70 °C; 2 h, reflux
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Studies towards the synthesis of the benzodiazepine alkaloid auranthine. Synthesis of an acetylated derivative, Journal of Heterocyclic Chemistry, 2003, 40(1), 29-35
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Carbamide peroxide , Potassium carbonate Solvents: Acetone , Water ; 46 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referencia
- Chemical Probes to Study ADP-Ribosylation: Synthesis and Biochemical Evaluation of Inhibitors of the Human ADP-Ribosyltransferase ARTD3/PARP3, Journal of Medicinal Chemistry, 2013, 56(23), 9556-9568
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Toluene ; 15 - 30 min, rt → 150 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 - 30 min, 150 °C → 100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 4
Referencia
- Structure-activity relationships for inhibitors of Pseudomonas aeruginosa exoenzyme S ADP-ribosyltransferase activity, European Journal of Medicinal Chemistry, 2018, 143, 568-576
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, rt → reflux; 15 min, cooled
1.2 Reagents: Acetic acid ; acidified
1.2 Reagents: Acetic acid ; acidified
Referencia
- Synthesis and SAR studies of potent H+/K+-ATPase inhibitors of quinazolinone-Schiff's base analogues, Bioorganic Chemistry, 2016, 68, 1-8
Métodos de producción 12
Condiciones de reacción
Referencia
- Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti-inflammatory agents, European Journal of Chemistry, 2015, 6(3), 254-260
Métodos de producción 13
Condiciones de reacción
Referencia
- 3-Propynyl-2-substituted carboxylic acid derivatives of quinazolinone, Scientia Pharmaceutica, 2000, 68(3), 275-279
Métodos de producción 14
Condiciones de reacción
Referencia
- Studies on quinazolines. X. Synthesis and pharmacological evaluation of 4(3H)-quinazolinone biphenyl tetrazoles as angiotensin II antagonists, Chinese Pharmaceutical Journal (Taipei), 1999, 51(1), 31-48
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Raw materials
- 4-[(2-Carbamoylphenyl)carbamoyl]butanoic acid
- 2-Aminobenzamide
- 4-(2-Cyanophenyl)carbamoylbutanoic Acid
- 2,6-Piperidinedione, 1-(2-azidobenzoyl)-
- oxane-2,6-dione
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Preparation Products
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Número de pedido:A859035
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:16
Precio ($):221.0
Correo electrónico:sales@amadischem.com
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid Literatura relevante
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
95494-51-2 (4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95494-51-2)4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Pureza:99%
Cantidad:1g
Precio ($):221.0